molecular formula C15H24O2 B1248191 Neocurdione

Neocurdione

Cat. No.: B1248191
M. Wt: 236.35 g/mol
InChI Key: KDPFMRXIVDLQKX-OAIDTJHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neocurdione is a chemical compound with a complex structure that includes a cyclodecane ring with multiple functional groups

Scientific Research Applications

Neocurdione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Chemical Reactions Analysis

Types of Reactions

Neocurdione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones and alcohols, while reduction reactions may yield hydrocarbons .

Mechanism of Action

The mechanism of action of Neocurdione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Neocurdione include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its specific stereochemistry.

Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(3R,6E,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione

InChI

InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/b11-6+/t12-,13+/m0/s1

InChI Key

KDPFMRXIVDLQKX-OAIDTJHVSA-N

Isomeric SMILES

C[C@H]1CC/C=C(/CC(=O)[C@H](CC1=O)C(C)C)\C

SMILES

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C

Canonical SMILES

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C

Synonyms

curdione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neocurdione
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Neocurdione
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Reactant of Route 6
Neocurdione

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